2-(6-Benzamido-9H-purin-9-yl)acetic acid is a chemical compound with the molecular formula . This compound features a unique structure, combining a purine base with an acetic acid moiety linked through a benzamido group. It is primarily recognized for its potential applications in medicinal chemistry and biological research due to its structural similarity to natural nucleotides, which allows it to interact with various biological systems.
This compound can be synthesized through specific chemical reactions involving starting materials like 6-amino-9H-purine and benzoyl chloride. The synthesis typically requires controlled conditions and specific reagents to ensure the desired product is obtained efficiently.
2-(6-Benzamido-9H-purin-9-yl)acetic acid is classified as a purine derivative. It falls under the broader category of nucleobase analogs, which are compounds that mimic the structure of natural nucleobases found in nucleic acids.
The synthesis of 2-(6-Benzamido-9H-purin-9-yl)acetic acid generally follows a two-step process:
The reaction conditions are critical for achieving high yields. The use of DMF as a solvent facilitates better solubility of reactants, while triethylamine acts as a base to neutralize the hydrochloric acid produced during the reaction. Temperature control and reaction time are also essential to avoid side reactions.
2-(6-Benzamido-9H-purin-9-yl)acetic acid can undergo various chemical reactions:
For oxidation, potassium permanganate is typically used in acidic or neutral conditions. In reduction reactions, sodium borohydride in methanol or ethanol serves as the reducing agent. Substitution reactions often require nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide.
The mechanism of action for 2-(6-Benzamido-9H-purin-9-yl)acetic acid involves its ability to mimic natural nucleotides. This structural similarity allows it to bind to enzymes and receptors involved in nucleic acid metabolism, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including alterations in gene expression and enzyme activity.
Relevant data from studies indicate that the compound maintains its integrity under physiological conditions, making it suitable for biological applications.
2-(6-Benzamido-9H-purin-9-yl)acetic acid has several notable applications:
Retrosynthetic analysis of 2-(6-benzamido-9H-purin-9-yl)acetic acid (CAS 171486-04-7) reveals strategic disconnections for efficient assembly. The molecule decomposes into three key synthons: (1) a purine core (N6-benzoyl-protected adenine), (2) a benzoyl protecting group for the exocyclic amine, and (3) an acetic acid linker at N-9. This disconnection prioritizes early-stage regioselective N-9 alkylation to avoid N-7 isomer contamination—a critical concern in purine chemistry [3]. The benzoyl group (C₆H₅C(O)─) serves dual roles: it prevents undesired side reactions during glycosidic bond formation and simplifies purification by enhancing compound crystallinity. The acetic acid moiety is typically introduced via Michael addition or alkylation of purine salts with haloacetates, though solvent-dependent regioselectivity demands optimization [5] [6].
Table 1: Retrosynthetic Disconnections for 2-(6-Benzamido-9H-purin-9-yl)acetic Acid
Synthon | Function | Derivatization Strategy |
---|---|---|
N6-Benzoyl adenine | Purine core with protected exocyclic amine | Benzoylation of 6-aminopurine |
Acetic acid unit | N-9 side chain | Alkylation with ethyl bromoacetate/hydrolysis |
Benzoyl group (C₆H₅C(O)─) | Amine protection | Schotten-Baumann acylation |
The synthetic route efficiency hinges on the sequence of these steps. Early N-9 alkylation followed by N-6 benzamidation minimizes byproducts, achieving yields >80% in optimized protocols [3].
2-(6-Benzamido-9H-purin-9-yl)acetic acid serves as a critical precursor for synthesizing complex phosphoramidites like AdemA-GalNAc (CAS 1953147-02-8), used in therapeutic oligonucleotide production. In AdemA-GalNAc phosphoramidite synthesis, the carboxylic acid group of 2-(6-benzamido-9H-purin-9-yl)acetic acid is activated for amide coupling with a GalNAc-modified linker, forming a liver-targeting conjugate. This step occurs after oligonucleotide chain assembly but before phosphoramidite functionalization [3] [7]. The phosphoramidite group (P(III) center with diisopropylamine and cyanoethyl protectors) is introduced last due to its moisture sensitivity. This reagent enables automated solid-phase synthesis of GalNAc-conjugated oligonucleotides, enhancing hepatocyte-specific delivery via asialoglycoprotein receptor (ASGPR) binding [7].
Table 2: Molecular Architecture of AdemA-GalNAc Phosphoramidite
Functional Block | Component in AdemA-GalNAc | Role |
---|---|---|
Nucleobase | 2-(6-Benzamido-9H-purin-9-yl)acetic acid | Adenine analog with carboxylic acid linker |
Carbohydrate ligand | Triacetylated GalNAc | ASGPR-mediated liver targeting |
Phosphoramidite moiety | 2-Cyanoethyl N,N-diisopropylphosphoramidite | Oligonucleotide chain elongation |
Hydroxyl protectors | Dimethoxytrityl (DMT) | 5'-OH protection during synthesis |
The phosphoramidite incorporation efficiency exceeds 98.5% under anhydrous conditions, with the benzamido group remaining stable throughout the process [7].
Regioselective modification of the benzamido group in 2-(6-benzamido-9H-purin-9-yl)acetic acid requires precise control to avoid N-9 acetic acid linker participation. The carbonyl oxygen of the benzamido moiety can undergo nucleophilic additions only under stringent conditions, as harsh reagents risk decarboxylation or N-7 isomerization. Lewis acid-catalyzed reactions (e.g., Friedel-Crafts acylation) enable ortho-functionalization of the benzoyl ring without cleaving the amide bond—critical for generating analogs with tuned electronic properties [1] [6]. For bromination or nitration, electrophilic aromatic substitution proceeds regioselectively at the para position of the benzamido group, achieving >90% conversion when using dichloromethane as the solvent and temperatures below 0°C [6].
N-9 alkylation must precede benzamido modifications to ensure regiochemical fidelity. Multi-component reactions (e.g., purine + acetal + anhydride) using TMSOTf catalysis in acetonitrile achieve N-9 alkylation with 83% yield and near-complete suppression of N-7 isomers [5]. The benzamido group remains intact under these conditions due to its low nucleophilicity compared to purine N-9.
Table 3: Comparative Analysis of Regioselective Functionalization Methods
Reaction Type | Conditions | Regioselectivity (N-9:N-7) | Yield | Key Limitation |
---|---|---|---|---|
TMSOTf-catalyzed alkylation | MeCN, RT, 15 min | >99:1 | 83% | Requires anhydrous conditions |
Electrophilic bromination | Br₂/DCM, −10°C | N/A (benzamido modification) | 90% | Ring halogenation only |
Lewis acid acylation | AlCl₃/RCOCl, 0°C | N/A (benzamido modification) | 75% | Overreduction risks |
Synthesis of 2-(6-benzamido-9H-purin-9-yl)acetic acid derivatives employs both solution-phase and solid-phase methodologies, with significant efficiency trade-offs. Solution-phase synthesis is preferred for small-scale analog production (e.g., for structure-activity relationship studies). It enables direct purification via crystallization—exploiting the compound’s stability as a solid (storage: sealed, 2–8°C) [1] [2]. However, multi-step reactions like AdemA-GalNAc assembly require extensive intermediate isolations, reducing cumulative yields to 40–50% and increasing solvent waste [3].
Solid-phase synthesis anchors the adenine analog to resins (e.g., Wang or Merrifield resins) via its carboxylic acid group. Subsequent on-resin benzamidation and oligonucleotide elongation reduce purification steps, improving yields for oligonucleotide conjugates to 70–85% [3] . Automated synthesizers achieve coupling efficiencies >99% per cycle but necessitate specialized equipment and generate linker-dependent side products (e.g., truncated sequences).
Table 4: Efficiency Metrics for Synthetic Approaches
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical scale | 0.1–100 g | 0.01–1 g |
Cumulative yield | 40–50% (multi-step) | 70–85% (oligonucleotide conjugates) |
Purity achievable | ≥97% (after crystallization) | ≥95% (HPLC-purified) |
Key advantage | Lower cost (gram-scale) | Fewer isolations, automation compatible |
Major limitation | Solvent-intensive purification | Requires cleavage/deprotection steps |
Comprehensive Compound Synonyms Table
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7